molecular formula C17H24N2O5 B8172598 tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate

Cat. No.: B8172598
M. Wt: 336.4 g/mol
InChI Key: AMIMRYNVDFZWLV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

tert-butyl 3-(2-amino-4-ethoxycarbonylphenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-5-22-15(20)11-6-7-14(13(18)8-11)23-12-9-19(10-12)16(21)24-17(2,3)4/h6-8,12H,5,9-10,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIMRYNVDFZWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2CN(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 2-amino-4-(ethoxycarbonyl)phenol under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It serves as a probe to investigate biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable for various applications, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate

Uniqueness

What sets tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate apart from similar compounds is its combination of functional groups, which provides unique reactivity and potential applications. The presence of the ethoxycarbonyl group and the phenoxy moiety enhances its versatility in chemical synthesis and biological interactions.

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